molecular formula C23H38O10S2 B12799493 Nordeoxycholic acid disulfate CAS No. 124183-28-4

Nordeoxycholic acid disulfate

Cat. No.: B12799493
CAS No.: 124183-28-4
M. Wt: 538.7 g/mol
InChI Key: PZNXZOVYTZDYNB-AHFDLSHQSA-N
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Description

Nordeoxycholic Acid Disulfate is a modified bile acid derivative provided for scientific research. This compound is related to the nordeoxycholic acid structure, which has been studied for its unique metabolic pathways and hepatobiliary transport properties. Research into similar nor-bile acids suggests potential interest in their role in cholesterol metabolism, liver function, and interactions with gut microbiota. As a research-grade chemical, it is essential for investigating specific biochemical pathways, enzyme interactions, and metabolic processes in controlled laboratory settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the specific product documentation and available scientific literature for detailed handling, storage, and safety information prior to use.

Properties

CAS No.

124183-28-4

Molecular Formula

C23H38O10S2

Molecular Weight

538.7 g/mol

IUPAC Name

(3R)-3-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,12-disulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid

InChI

InChI=1S/C23H38O10S2/c1-13(10-21(24)25)17-6-7-18-16-5-4-14-11-15(32-34(26,27)28)8-9-22(14,2)19(16)12-20(23(17,18)3)33-35(29,30)31/h13-20H,4-12H2,1-3H3,(H,24,25)(H,26,27,28)(H,29,30,31)/t13-,14-,15-,16+,17-,18+,19+,20+,22+,23-/m1/s1

InChI Key

PZNXZOVYTZDYNB-AHFDLSHQSA-N

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C

Origin of Product

United States

Nomenclature and Structural Considerations of Sulfated Nordeoxycholic Acid Species

Structural Isomerism and Stereochemistry of Nordeoxycholic Acid and its Sulfates

The complexity of bile acid chemistry is exemplified by the numerous isomeric forms that can exist, and nordeoxycholic acid is no exception. sciex.com Structural isomerism in nordeoxycholic acid and its sulfated derivatives arises from several key features:

Hydroxyl Group Positioning: The steroid nucleus of nordeoxycholic acid contains hydroxyl (-OH) groups at specific carbons. While nordeoxycholic acid itself has hydroxyl groups at the 3α and 12α positions, variations in the position of these groups on the steroid nucleus lead to different isomers in other bile acids. sciex.compnas.org

Stereochemistry of Ring Fusion: The fusion of the A and B rings of the steroid nucleus can be either cis (5β) or trans (5α), leading to stereoisomers. wjgnet.comresearchgate.net Nordeoxycholic acid possesses a 5β configuration. ontosight.ai

Orientation of Hydroxyl Groups: The hydroxyl groups can be oriented in either an alpha (α, below the plane of the ring) or beta (β, above the plane of the ring) configuration. pnas.orgresearchgate.net This stereochemical difference is crucial for the biological function of bile acids. pnas.org

Sulfation Position: The addition of sulfate (B86663) groups can occur at different hydroxyl positions on the nordeoxycholic acid molecule, creating positional isomers of sulfated nordeoxycholic acid. For instance, sulfation can occur at the C-3 or C-12 hydroxyl group, resulting in monosulfated isomers. researchgate.net

Specific Sulfation Patterns on the Nordeoxycholic Acid Scaffold: Focus on Disulfate

Sulfation is a key metabolic pathway for bile acids, catalyzed by sulfotransferase enzymes, which enhances their detoxification and elimination. oup.comresearchgate.net While monosulfated forms of bile acids are commonly studied, the existence of disulfated species adds another layer of complexity and biological significance.

Research has identified the formation of various sulfated metabolites of bile acids. For instance, studies have shown that bile acids can be sulfated at the 3-position, and the resulting sulfates can be conjugated with amino acids like glycine (B1666218) or taurine (B1682933). nih.govmetabolomicsworkbench.org The formation of nordeoxycholic acid disulfate would involve the addition of two sulfate groups to the nordeoxycholic acid scaffold. Given that nordeoxycholic acid has two hydroxyl groups at the C-3 and C-12 positions, a disulfated derivative would likely have sulfate groups attached at both of these positions, forming nordeoxycholic acid-3,12-disulfate.

Detailed research findings specifically on this compound are limited in readily available literature. However, studies on the related deoxycholic acid have confirmed the existence of deoxycholic acid disulfate. ontosight.ai This suggests that the metabolic machinery to produce disulfated bile acids exists. The sulfation process generally increases the hydrophilicity of bile acids, which can reduce their potential toxicity. wjgnet.com

The analysis of sulfated bile acids, including potential disulfates, is often accomplished using techniques like tandem mass spectrometry. nih.gov These methods allow for the identification of specific fragment ions that are characteristic of the sulfate moiety and the bile acid core, aiding in the structural elucidation of these complex molecules. nih.gov

Table 1: Key Structural Features of Nordeoxycholic Acid and its Potential Sulfated Derivatives

FeatureNordeoxycholic AcidNordeoxycholic Acid Monosulfate (e.g., 3-sulfate)This compound
Core Structure C23 steroid nucleusC23 steroid nucleusC23 steroid nucleus
Ring Fusion (A/B)
Hydroxyl Positions 3α, 12αOne hydroxyl group sulfated (e.g., 12α-OH)Both hydroxyl groups sulfated
Sulfate Groups 012
Potential Sulfation Sites N/AC-3 or C-12C-3 and C-12

Biosynthesis and Endogenous Formation Pathways of Nordeoxycholic Acid and Its Sulfates

Precursor Bile Acid Metabolism Leading to Nordeoxycholic Acid Formation

Nordeoxycholic acid (norDCA) is understood to be a derivative of deoxycholic acid (DCA), a secondary bile acid. nih.govfrontiersin.org The formation pathway begins with primary bile acids, cholic acid and chenodeoxycholic acid, which are synthesized from cholesterol in the liver. sigmaaldrich.comoup.comnih.gov These primary bile acids are conjugated with taurine (B1682933) or glycine (B1666218) and secreted into the intestine to aid in fat digestion. oup.comnih.gov

In the intestinal lumen, gut microbiota metabolize these primary bile acids. oup.com Specifically, bacteria convert cholic acid into deoxycholic acid through a process called 7α-dehydroxylation. oup.com This secondary bile acid, DCA, is the direct C24 precursor to norDCA. The formation of norDCA from DCA involves a one-carbon degradation of the bile acid side chain, a process that has been replicated synthetically. nih.govbiomol.com Nordeoxycholic acid is considered a metabolite of norcholic acid and has been identified as a human steroid metabolite. frontiersin.orgresearchgate.net It is also described as a hydrophobic bile acid metabolite that can accumulate under certain pathological conditions. polyu.edu.hk

Enzymatic Pathways of Nordeoxycholic Acid Sulfation in Hepatocytes

Sulfation is a critical phase II detoxification pathway for bile acids, including nordeoxycholic acid. oup.comresearchgate.netresearchgate.netnih.gov This process involves the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the bile acid. nih.govuniprot.org This conjugation significantly increases the water solubility of the bile acid, reduces its potential toxicity, and facilitates its elimination from the body through urine and feces. researchgate.netresearchgate.net Nordeoxycholic acid possesses two hydroxyl groups (at the 3α and 12α positions) which are available for sulfation, allowing for the formation of both mono- and disulfated conjugates. nih.govasm.org In vitro studies have confirmed that sulfation is a primary metabolic route for nordeoxycholic acid. nih.gov

Identification and Characterization of Sulfotransferase Enzymes (SULTs) Mediating Disulfate Formation

The sulfation of bile acids is catalyzed by a family of enzymes known as sulfotransferases (SULTs). researchgate.netnih.gov The primary enzyme responsible for the sulfation of bile acids and other hydroxysteroids in the human liver is Sulfotransferase 2A1 (SULT2A1). researchgate.netnih.govresearchgate.net Research consistently shows that SULT2A1 catalyzes the sulfation of bile acids at the 3α-hydroxyl position. nih.govnih.gov This is the likely initial step in the formation of nordeoxycholic acid disulfate. Studies have documented the synthesis of nordeoxycholic acid 3-monosulfate, confirming this initial conjugation.

The formation of this compound requires a second sulfation event at the 12α-hydroxyl group. While different SULT enzymes are known to target specific hydroxyl positions on the steroid nucleus—for instance, SULT2A8 in mice preferentially sulfonates the 7α-position—the specific human sulfotransferase that catalyzes the sulfation of the 12α-hydroxyl group on an already 3-sulfated nordeoxycholic acid has not been definitively identified in the reviewed scientific literature. nih.gov The existence of the disulfated compound suggests such an enzymatic process occurs, but its precise mechanism awaits further characterization. asm.org

Regulation of Sulfotransferase Activity in Experimental Systems

The expression and activity of SULT2A1 are tightly regulated by a network of nuclear receptors, which act as sensors for bile acids and other xenobiotics. researchgate.netnih.gov This regulation is crucial for responding to high concentrations of potentially toxic bile acids. Key nuclear receptors involved in this process include:

Pregnane X Receptor (PXR): Activation of PXR by toxic bile acids like lithocholic acid leads to increased expression and activity of SULT2A1, enhancing the detoxification capacity of the liver. researchgate.netnih.gov

Farnesoid X Receptor (FXR): This receptor plays a central role in bile acid homeostasis. While its effects can be complex, some studies indicate it can regulate SULT2A1 expression. nih.gov

Vitamin D Receptor (VDR): VDR can also be activated by certain bile acids and has been shown to influence the expression of detoxification enzymes, including sulfotransferases. researchgate.netresearchgate.net

Other Receptors: The constitutive androstane (B1237026) receptor (CAR) and liver X receptor (LXR) also contribute to the transcriptional regulation of SULT2A1 in response to various stimuli. researchgate.netnih.gov

This intricate regulatory system ensures that hepatocytes can increase their sulfation capacity when faced with bile acid overload, a condition known as cholestasis. nih.gov

Table 1: Regulation of Key Sulfotransferase (SULT) in Bile Acid Metabolism
EnzymePrimary SubstratesKey Regulating Nuclear ReceptorsEffect of Activation
SULT2A1Bile acids (at 3α-OH), Hydroxysteroids (e.g., DHEA)PXR, FXR, VDR, CAR, LXRGenerally leads to increased expression and enhanced sulfation capacity to detoxify bile acids.
SULT1E1EstrogensFXR, HNF4αRepressed by bile acid-activated FXR.

Enterohepatic Circulation and Recirculation Dynamics of Sulfated Nordeoxycholic Acid in Research Models

The enterohepatic circulation is an efficient process where approximately 95% of bile acids secreted into the intestine are reabsorbed in the terminal ileum and returned to the liver via the portal vein. This recycling is crucial for maintaining the bile acid pool. The chemical properties of bile acids, particularly their polarity, heavily influence their transport and recirculation.

Sulfation fundamentally alters this dynamic. The addition of one or two sulfate (B86663) groups makes the nordeoxycholic acid molecule significantly more hydrophilic (water-soluble). oup.comresearchgate.net This increased polarity has several consequences:

Reduced Intestinal Reabsorption: Highly polar sulfated bile acids are poorly absorbed by the active transporters in the ileum and are less likely to be passively reabsorbed along the intestine. researchgate.net

Enhanced Elimination: Instead of recirculating, the bulk of sulfated nordeoxycholic acid is passed into the large intestine, where it can be excreted in the feces. nih.gov Any sulfated conjugates that are absorbed and enter the bloodstream are efficiently filtered by the kidneys and excreted in the urine. oup.comresearchgate.net

Studies in mutant rats (TR- rats), which have a defect in the canalicular transport of certain organic anions, have provided insights into the specific transport mechanisms. In these models, the biliary secretion of nordeoxycholate 3-sulfate was significantly impaired, suggesting it relies on a transport system (the "bilirubin transport system") that is distinct from the primary bile acid transport system used by amidated bile acids. asm.org This indicates that the precise nature and position of the conjugate are critical for recognition by hepatic efflux pumps. It can be inferred that the highly polar this compound would be an even poorer substrate for reabsorption and a prime candidate for rapid elimination from the liver and the body, thus minimizing its recirculation and potential toxicity.

Table 2: Key Transporters in the Enterohepatic Circulation of Bile Acids and their Conjugates
TransporterLocationFunctionRelevance to Sulfated Nordeoxycholic Acid
ASBT (Apical Sodium-Dependent Bile Acid Transporter)Ileal Enterocytes (Apical)Primary transporter for active reabsorption of conjugated bile acids from the intestine.Poor substrate. Sulfation significantly reduces uptake by ASBT, preventing recirculation.
NTCP (Na+-Taurocholate Cotransporting Polypeptide)Hepatocytes (Basolateral)Major transporter for uptake of bile acids from portal blood into the liver.Sulfated bile acids are generally weak substrates for NTCP.
OATPs (Organic Anion-Transporting Polypeptides)Hepatocytes (Basolateral)Uptake of a broad range of compounds, including unconjugated and some sulfated bile acids.May play a role in the hepatic uptake of any recirculating sulfated bile acids.
BSEP (Bile Salt Export Pump)Hepatocytes (Canalicular)Primary transporter for secreting amidated bile salts into bile.Not the primary transporter for sulfated conjugates.
MRP2 (Multidrug Resistance-Associated Protein 2)Hepatocytes (Canalicular)Transports various conjugates, including bilirubin-glucuronide and some sulfated bile acids, into bile.Likely involved in the biliary excretion of sulfated nordeoxycholic acid.
MRP3 / MRP4Hepatocytes (Basolateral)Efflux of bile acids and their conjugates from the liver into sinusoidal blood, especially in cholestasis.Provide an alternative route for elimination of sulfated conjugates from the liver into the systemic circulation for subsequent renal excretion.

Chemical Synthesis and Derivatization Strategies for Nordeoxycholic Acid and Its Sulfates

Methodologies for One-Carbon Degradation of Natural Bile Acid Side Chains to Nor-Bile Acids

The synthesis of nor-bile acids, which are characterized by a 23-carbon skeleton, involves the shortening of the C24 side chain of natural bile acids by one carbon atom. A highly efficient method for this transformation provides a more rapid alternative to the classical Barbier-Wieland degradation. nih.gov This procedure begins with a natural C24 bile acid, such as deoxycholic acid, and proceeds through the formation of a nitrile intermediate. nih.govresearchgate.net

The process involves treating a formylated derivative of the starting bile acid with sodium nitrite (B80452) in a mixture of trifluoroacetic acid and trifluoroacetic anhydride. nih.gov This reaction condition facilitates a "second order" Beckmann rearrangement, which results in the formation of a 24-nor-23-nitrile compound. nih.gov The subsequent step is a straightforward alkaline hydrolysis of the nitrile group, which yields the corresponding nor-bile acid, in this case, nordeoxycholic acid (3α,12α-dihydroxy-24-nor-5β-cholan-23-oic acid), in high yields. nih.govresearchgate.net This sequence has been successfully applied to a range of natural bile acids to produce their C23 "nor-" counterparts. nih.gov

Table 1: Summary of Synthesis for Nordeoxycholic Acid

Step Starting Material Key Reagents Intermediate Product Final Product
1. Rearrangement Formyl-deoxycholic acid Sodium nitrite, Trifluoroacetic anhydride, Trifluoroacetic acid 3α,12α-Diformyloxy-24-nor-5β-cholan-23-nitrile -

Synthetic Approaches for Introducing Sulfate (B86663) Moieties onto Nordeoxycholic Acid

Sulfation is a critical metabolic pathway for bile acids and can be replicated synthetically to produce reference compounds for research. researchgate.net The process involves the esterification of one or more hydroxyl groups on the bile acid steroid nucleus with sulfuric acid.

The introduction of sulfate groups onto the nordeoxycholic acid scaffold can be achieved using a suitable sulfating agent. A common and effective reagent for this purpose is a complex of sulfur trioxide, such as sulfur trioxide-triethylamine or sulfur trioxide-pyridine, in an appropriate aprotic solvent like dimethylformamide. researchgate.net

To synthesize nordeoxycholic acid disulfate, both the 3α- and 12α-hydroxyl groups must be sulfated. This is typically achieved by controlling the stoichiometry of the reaction. By using at least two molar equivalents of the sulfur trioxide complex relative to nordeoxycholic acid, the formation of the disulfated product is favored. The reaction proceeds via the nucleophilic attack of the hydroxyl groups on the sulfur atom of the SO₃ complex, leading to the formation of the corresponding sulfate esters. The synthesis of monosulfates, such as nordeoxycholic acid 3-sulfate, can be accomplished by using a limited amount of the sulfating agent or by employing protective group strategies to shield one of the hydroxyl groups. researchgate.net

Following synthesis, a purification step is essential to isolate the desired sulfated product from unreacted starting materials, monosulfated intermediates, and reaction byproducts. Due to the high negative charge imparted by the sulfate groups, ion-exchange chromatography (IEX) is a particularly effective purification method. mpg.de The crude reaction mixture can be applied to an anion exchange column, where the more highly charged disulfate will bind more strongly than the monosulfate or unsulfated nordeoxycholic acid. A salt gradient (e.g., using NaCl) is then used to elute the compounds, with the disulfate eluting at a higher salt concentration. mpg.de

Once purified, the structural identity of the synthetic this compound must be confirmed. A combination of analytical techniques is employed for this characterization.

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the addition of two sulfate groups (an increase of approximately 80 Da per sulfate group). Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural information about the location of the sulfate moieties. rsc.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation. nih.gov The addition of a sulfate group causes a characteristic downfield shift in the signals of adjacent protons and carbons. For this compound, shifts in the signals corresponding to the C3, C12, and neighboring positions would confirm the locations of the sulfate esters. nih.gov

Table 2: Techniques for Purification and Characterization

Technique Purpose Principle
Ion-Exchange Chromatography (IEX) Purification Separates molecules based on net charge; disulfated species bind more strongly to the anion exchange resin. mpg.de
Mass Spectrometry (MS/MS) Structural Characterization Determines molecular weight and fragmentation patterns, confirming the presence and number of sulfate groups. acs.org

Chemical Derivatization for Enhanced Analytical Detection and Structural Elucidation in Research

For quantitative analysis, particularly in complex biological matrices, bile acids and their metabolites are often chemically derivatized to improve their analytical properties for techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). nih.gov

A common derivatization strategy for GC analysis involves a two-step process:

Esterification: The carboxylic acid group in the side chain is converted to a methyl ester, typically by reaction with diazomethane (B1218177) or methanolic HCl. This increases the volatility of the compound. asm.org

Acetylation: The remaining free hydroxyl groups (if any) are acetylated using a reagent like acetic anhydride. For sulfated bile acids, this step is omitted for the sulfated positions.

This derivatization to methyl ester-acetate derivatives renders the bile acids sufficiently volatile and thermally stable for separation and detection by GC-MS. asm.org

For LC-MS analysis, derivatization is sometimes employed to enhance ionization efficiency and improve the sensitivity of detection. acs.org Specific derivatization reagents can introduce a permanently charged group or a group that is easily ionizable, leading to better signal intensity in the mass spectrometer. For instance, reagents that react with hydroxyl or carboxyl groups to add a tag can significantly improve detection limits for trace-level analysis. rsc.org

Biological Activities and Molecular Mechanisms of Nordeoxycholic Acid Disulfate in Preclinical Research

Modulation of Nuclear Receptor Signaling Pathways

Nuclear receptors are critical regulators of bile acid homeostasis, and their modulation is a key mechanism through which bile acids exert their physiological and therapeutic effects. Bile acids can directly activate several nuclear receptors, including the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), and Vitamin D Receptor (VDR), leading to changes in the expression of genes involved in bile acid synthesis, transport, and detoxification. nih.gov

Farnesoid X Receptor (FXR) Interactions and Downstream Gene Regulation

FXR is a central bile acid sensor that orchestrates a feedback mechanism to control bile acid levels. nih.govjmu.edu When activated by bile acids, FXR regulates the transcription of numerous target genes. In the liver, FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of key enzymes in the bile acid synthesis pathway, such as cholesterol 7α-hydroxylase (CYP7A1). nih.gov In the intestine, FXR activation induces the release of Fibroblast Growth Factor 19 (FGF19), which travels to the liver to suppress CYP7A1 expression. nih.gov

Furthermore, FXR plays a crucial role in promoting the transport and detoxification of bile acids. It upregulates the expression of the Bile Salt Export Pump (BSEP), a key transporter responsible for secreting bile acids from hepatocytes into the bile. nih.gov It also induces transporters like the Multidrug Resistance-Associated Protein 4 (MRP4) and the Organic Solute Transporter α/β (OSTα/β), which facilitate the efflux of bile acids from hepatocytes back into the bloodstream during cholestatic conditions. nih.govfrontiersin.org While specific studies on Nordeoxycholic acid disulfate's direct interaction with FXR are not detailed in the provided results, the general mechanism for bile acids involves binding to the receptor and initiating this cascade of downstream gene regulation to protect the liver from bile acid toxicity. nih.govfrontiersin.org

Pregnane X Receptor (PXR) and Vitamin D Receptor (VDR) Modulation by Sulfated Bile Acids

PXR and VDR are additional nuclear receptors that are activated by certain bile acids and play a protective role in the liver. nih.gov

Pregnane X Receptor (PXR): PXR functions as a xenobiotic sensor, recognizing a wide array of compounds, including toxic bile acids like lithocholic acid (LCA). nih.govnih.gov Activation of PXR induces the expression of detoxification enzymes, such as those in the Cytochrome P450 family (e.g., CYP3A), and transporters involved in the elimination of harmful substances. nih.gov PXR's expression can also be transcriptionally increased by FXR activation, creating a coordinated response to mitigate the harmful effects of toxic bile acids. nih.gov Studies have shown that different species' PXRs are activated by various bile salts, suggesting an evolutionary adaptation to species-specific bile acid profiles. nih.gov

Vitamin D Receptor (VDR): The VDR is activated not only by its classic ligand, vitamin D, but also by secondary bile acids like lithocholic acid. endocrine-abstracts.orgnih.gov VDR activation contributes to the detoxification of bile acids by inducing the expression of the sulfotransferase enzyme SULT2A1, which is involved in bile acid sulfation, and the transporter MRP3. nih.gov In vivo studies have demonstrated that pharmacological activation of VDR can enhance the metabolism and urinary excretion of bile acids, confirming its role as a regulator of bile acid homeostasis. nih.gov

Activation of G Protein-Coupled Receptors (GPCRs), including TGR5

Beyond nuclear receptors, bile acids also signal through G protein-coupled receptors (GPCRs), which are cell-surface receptors that mediate rapid cellular responses. frontiersin.orgnih.gov The most well-characterized of these is TGR5 (also known as GPBAR1). nih.gov

TGR5 is activated by various bile acids, with secondary bile acids like lithocholic acid and deoxycholic acid being potent agonists. mdpi.com TGR5 activation in different liver cell types leads to a variety of effects. For instance, in cholangiocytes (the cells lining the bile ducts), TGR5 stimulation can promote proliferation. mdpi.com In liver sinusoidal endothelial cells and Kupffer cells (resident liver macrophages), TGR5 signaling has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. mdpi.com In recent studies, TGR5 has also been identified on platelets, where its activation by bile acids can inhibit platelet activation and thrombus formation. nih.gov This activation typically involves an increase in intracellular cyclic AMP (cAMP), which triggers downstream signaling cascades. mdpi.comresearchgate.net

Effects on Cholestasis-Related Mechanisms in Experimental Models

Cholestasis is a condition characterized by impaired bile flow, leading to the accumulation of toxic bile acids in the liver and subsequent cellular injury. Nor-bile acids have demonstrated significant therapeutic potential in experimental models of cholestasis.

Stimulation of Bicarbonate-Rich Bile Secretion and Cholehepatic Shunting

A key therapeutic mechanism of norursodeoxycholic acid (norUDCA) is its potent ability to induce a bicarbonate-rich hypercholeresis, a high-volume flow of watery, alkaline bile. nih.govresearchgate.net This flushing effect helps to dilute toxic bile acids within the biliary tree and protect cholangiocytes from injury. nih.gov

This pronounced choleretic effect is attributed to a process called cholehepatic shunting . nih.govnih.gov Unlike conventional bile acids that are efficiently reabsorbed in the intestine (enterohepatic circulation), norUDCA is relatively resistant to amidation (conjugation with taurine (B1682933) or glycine). nih.gov This property allows the unconjugated norUDCA to be secreted into the bile, reabsorbed by cholangiocytes, and then shunted back to hepatocytes for resecretion. nih.govdrfalkpharma.com Each cycle of this shunting process is thought to stimulate the secretion of bicarbonate ions by the cholangiocytes, leading to the characteristic high-volume, bicarbonate-rich bile flow. nih.govnih.gov This mechanism has been shown to be effective even in the absence of the primary intestinal bile acid transporter, ASBT. researchgate.netresearchgate.net

Experimental FindingObservationReference
Bile Flow Administration of norUDCA increased bile flow rate by 5 to 6-fold in mouse models. researchgate.net
Biliary Bicarbonate Biliary bicarbonate concentration doubled, and total bicarbonate output increased more than 10-fold with norUDCA treatment. researchgate.net
Cholehepatic Shunting The unique therapeutic properties of norUDCA are linked to its resistance to amidation, enabling cholehepatic shunting. nih.gov

Modulation of Hepatocellular and Cholangiocyte Injury Pathways

In preclinical models of cholestatic liver disease, such as Mdr2 knockout mice (a model for primary sclerosing cholangitis), norUDCA has been shown to ameliorate liver injury. nih.gov Treatment with norUDCA leads to significant improvements in liver histology, including reductions in inflammation, fibrosis (scarring), and ductular reactions. nih.govnih.gov

The protective mechanisms are multifaceted. The bicarbonate-rich bile flow physically protects cholangiocytes from the detergent effects of toxic bile acids. nih.govnews-medical.net Furthermore, norUDCA has been observed to have direct cytoprotective effects on liver cells. In experimental models of non-alcoholic steatohepatitis (NASH), norUDCA attenuated liver damage by reducing hepatocyte apoptosis (programmed cell death) and downregulating pathways involved in fat accumulation. nih.gov It can also counteract inflammation and fibrosis, key drivers of progressive liver disease. nih.govnih.gov

Pathological FeatureEffect of norUDCA TreatmentReference
Hepatocyte Apoptosis Reduced hepatocyte death in models of liver injury. nih.govnih.gov
Hepatic Inflammation Reduced expression of pro-inflammatory cytokines. nih.gov
Liver Fibrosis Significantly reduced fibrosis markers in cholestatic models. nih.gov
Ductular Reaction Attenuated ductular reaction, a marker of cholangiocyte injury and proliferation. nih.gov

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on "this compound" to generate a detailed article covering the precise biological activities and molecular mechanisms outlined in your request.

The existing research predominantly focuses on other bile acid species, such as the parent compound Nordeoxycholic acid (NorDCA), as well as more extensively studied bile acids like Ursodeoxycholic acid (UDCA), Tauroursodeoxycholic acid (TUDCA), and Deoxycholic acid (DCA).

While sulfation is a known metabolic pathway for bile acids, generally leading to increased hydrophilicity and facilitating their elimination, specific studies detailing the effects of the disulfated form of Nordeoxycholic acid on the requested endpoints are not present in the public domain.

Therefore, it is not possible to provide a scientifically accurate and adequately sourced article that strictly adheres to the requested outline for the compound “this compound.” Any attempt to do so would require speculation based on the activities of related but distinct molecules, which would not meet the required standards of scientific accuracy.

Analytical Methodologies and Quantitative Research Approaches for Nordeoxycholic Acid Disulfate

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Sulfated Bile Acids

While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for bile acid analysis. shimadzu.comnih.gov GC-MS can offer superior chromatographic resolution for structurally similar, non-polar compounds, which is beneficial for separating certain bile acid isomers. shimadzu.comshimadzu.com However, a significant drawback of GC-MS for bile acid analysis is the requirement for derivatization. restek.com

Bile acids, especially their sulfated and conjugated forms, are not volatile enough for direct GC analysis. shimadzu.com Therefore, a chemical derivatization process is necessary to increase their volatility. This typically involves a two-step process: methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.comshimadzu.com For sulfated bile acids, the analysis is more complex. A solvolysis step is required to cleave the sulfate (B86663) group before derivatization and analysis. nih.gov This indirect approach measures the core bile acid structure after the removal of sulfate groups, rather than the intact sulfated molecule. This makes direct analysis of compounds like Nordeoxycholic acid disulfate challenging and less common with GC-MS compared to LC-MS.

Despite these challenges, GC-MS has been successfully applied for the simultaneous analysis of bile acids in various biological samples, demonstrating its utility in specific research contexts where high-resolution separation of the core steroid structures is required. nih.govnih.gov

Sample Preparation and Internal Standard Applications in Bile Acid Analysis

Effective sample preparation is a critical step for reliable quantitative analysis of bile acids to remove interferences such as proteins and phospholipids (B1166683) from biological matrices. nih.govcreative-proteomics.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

Protein precipitation is a straightforward and widely used method, often employing cold organic solvents like methanol (B129727) or acetonitrile (B52724) to precipitate proteins from samples like serum or plasma. creative-proteomics.comrestek.com The supernatant containing the bile acids is then collected for analysis. restek.com Solid-phase extraction, using cartridges like Sep-Pak C18, offers a more selective cleanup by retaining bile acids while washing away more polar interferences. nih.gov

For accurate quantification, the use of internal standards is essential to correct for analyte loss during sample processing and to compensate for matrix effects that can cause ion suppression or enhancement in the mass spectrometer. nih.govcreative-proteomics.com The most effective internal standards are stable isotope-labeled (e.g., deuterium-labeled) versions of the analytes. nih.govnih.gov For instance, deuterated forms of bile acids like cholic acid-d4 are added to the sample at the beginning of the preparation process. pubcompare.ai These standards are chemically identical to their corresponding analytes but have a different mass, allowing them to be distinguished by the mass spectrometer. This stable-isotope dilution method is considered the gold standard for quantitative mass spectrometry. nih.gov The use of multiple deuterated internal standards is often required for the accurate measurement of a broad panel of individual sulfated and nonsulfated bile acids. nih.gov

Table 2: Common Sample Preparation Techniques for Bile Acid Analysis
TechniquePrincipleApplicationReference
Protein Precipitation Removal of proteins using a solvent (e.g., acetonitrile, methanol).Serum, plasma, urine samples. creative-proteomics.com
Solid-Phase Extraction (SPE) Separation based on physical and chemical properties using a solid sorbent.Purification of bile acids from serum and other complex matrices. nih.gov
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Extraction of bile acids from aqueous samples. dovepress.com
Internal Standards Addition of a known quantity of a similar compound (often isotope-labeled) for quantification.Essential for accurate quantification in all LC-MS/MS and GC-MS methods. nih.govnih.gov

Advanced Techniques for Isomeric Discrimination and Structural Elucidation of Sulfated Forms

A major analytical challenge in bile acid research is the differentiation of isomers, which often have nearly identical mass spectra using conventional collision-induced dissociation (CID). nih.govsciex.com This is particularly relevant for sulfated bile acids, where the position of the sulfate group on the steroid core can significantly impact biological function. While chromatographic separation is the primary tool for resolving isomers, it may not always be sufficient for complex mixtures. bohrium.com

Advanced mass spectrometry techniques are being explored to improve isomeric discrimination and aid in structural elucidation. High-resolution mass spectrometry (HRMS) provides highly accurate mass data, which helps in confirming the elemental composition of analytes and their conjugates. sciex.commdpi.com

Furthermore, alternative fragmentation techniques beyond standard CID are proving useful. Electron-activated dissociation (EAD), for example, can generate unique fragment ions from the sterol ring structure that are dependent on the position of hydroxyl or sulfate groups, allowing for the differentiation of isomers without complete chromatographic separation. sciex.com Ion mobility spectrometry (IM), another technique that can be coupled with mass spectrometry, separates ions based on their size, shape, and charge. This additional dimension of separation can resolve isomers that are difficult to separate by chromatography or mass alone. bohrium.com These advanced methods are crucial for the unambiguous identification and structural characterization of specific sulfated forms like this compound. sciex.com

Structure Activity Relationship Sar Studies of Nordeoxycholic Acid Disulfate and Its Derivatives

Impact of Sulfate (B86663) Group Position and Number on Receptor Binding and Activation

The addition of sulfate groups is a major metabolic pathway for bile acids, significantly altering their physicochemical properties and biological activity. Sulfation increases the hydrophilicity of bile acids and introduces a strong negative charge, which profoundly impacts their ability to bind to and activate receptors such as the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).

Generally, the potency of bile acids as ligands for FXR and TGR5 is determined by their hydrophobicity and the specific geometry of hydroxyl groups on the steroid core. The most potent endogenous FXR ligands are dihydroxy bile acids like chenodeoxycholic acid (CDCA) and deoxycholic acid. However, the conjugation of sulfate moieties typically abolishes or greatly diminishes the activity of bile acids at these receptors. nih.gov This is because the bulky, negatively charged sulfate groups can cause steric hindrance and electrostatic repulsion within the receptor's ligand-binding pocket, preventing the conformational changes required for receptor activation.

For nordeoxycholic acid disulfate, the presence of two sulfate groups is expected to render it a poor agonist for both FXR and TGR5. Sulfation at the C-3 and C-12 positions—the locations of the hydroxyl groups on the parent nordeoxycholic acid—would effectively block the key interactions necessary for receptor binding. While FXR is primarily a nuclear receptor and TGR5 is a cell surface receptor, both have binding pockets that accommodate the specific hydrophobic and hydrogen-bonding features of non-sulfated bile acids. frontiersin.org The addition of sulfate groups disrupts these precise structural requirements.

Table 1: Predicted Impact of Sulfation on Receptor Activation by Nordeoxycholic Acid Derivatives

CompoundStructural ModificationPredicted FXR ActivationPredicted TGR5 ActivationRationale
Nordeoxycholic acidC23 "nor-" side chainLow to ModerateLow to ModerateParent dihydroxy structure allows for some receptor interaction.
Nordeoxycholic acid 3-sulfateSingle sulfate at C-3Very Low / NegligibleVery Low / NegligibleSulfate group likely prevents entry or proper orientation in the ligand-binding pocket.
Nordeoxycholic acid 12-sulfateSingle sulfate at C-12Very Low / NegligibleVery Low / NegligibleSulfate group disrupts key interactions required for receptor activation.
This compound Two sulfate groups (C-3, C-12)Negligible / Antagonist?Negligible / Antagonist?High negative charge and steric bulk from two sulfate groups are expected to prevent agonistic activity.

Correlation between Molecular Structure of Sulfated Nordeoxycholic Acid and Modulatory Effects on Bile Acid Homeostasis

The molecular structure of this compound is intrinsically linked to its role in bile acid homeostasis, primarily through its function as a detoxification product rather than a signaling molecule. Bile acid homeostasis is maintained by a complex regulatory network governed by FXR, which controls bile acid synthesis, transport, and conjugation. nih.govmdpi.com While this compound is not expected to activate FXR directly, its formation and structure play a crucial role in alleviating bile acid toxicity, particularly in cholestatic conditions. nih.gov

The key structural features contributing to its effects on homeostasis are:

Enhanced Hydrophilicity and Excretion: The presence of two sulfate groups makes this compound highly water-soluble. This property dramatically reduces its ability to be reabsorbed in the intestines and kidneys, leading to its efficient elimination in urine and feces. nih.gov This excretion pathway becomes particularly important when the primary bile acid transport mechanisms are overwhelmed, such as in liver disease, helping to reduce the total body bile acid pool. nih.govnih.gov

Reduced Cellular Toxicity: Non-sulfated dihydroxy bile acids can be cytotoxic at high concentrations due to their detergent properties, which can disrupt cell membranes. The high polarity of the disulfated form mitigates this detergent effect, rendering it less toxic to hepatocytes and cholangiocytes.

Shortened Side Chain: The "nor-" structure of the C23 side chain makes the molecule resistant to amidation (conjugation with taurine (B1682933) or glycine). This structural feature allows for a process known as "cholehepatic shunting," where the bile acid can be reabsorbed and resecreted more readily, contributing to its choleretic (bile-flow promoting) effects. While sulfation dominates its physicochemical profile, the underlying nor-structure is a key determinant of its metabolic pathway.

In essence, the structure of this compound is optimized for detoxification and elimination, serving as a terminal metabolite that helps to decompress the enterohepatic circulation system under conditions of bile acid overload. Its formation is a homeostatic mechanism to protect the liver from the damaging effects of accumulating hydrophobic bile acids. nih.gov

Structural Determinants of Biological Efficacy in Preclinical Disease Models

While no preclinical studies have been reported specifically for this compound, the biological efficacy of structurally related compounds in disease models highlights the importance of its key features. Studies on other sulfated bile acids and nor-bile acids provide a strong basis for predicting its therapeutic potential.

In models of cholestatic liver injury, the primary determinants of efficacy for a bile acid therapeutic are its ability to:

Promote Choleretic Activity: The ability to stimulate bile flow is crucial for flushing out toxic bile acids from the liver. The combination of the nor-side chain and the high hydrophilicity from disulfation would be expected to make this compound a potent choleretic agent.

Reduce Bile Acid Toxicity: As discussed, sulfation is a primary detoxification pathway. In animal models of cholestasis, an increase in the activity of sulfotransferase enzymes (like SULT2A1) is a protective response. nih.gov The structure of this compound is the result of this protective mechanism, and its administration would contribute to lowering the concentration of more toxic, non-sulfated bile acids.

Preclinical work with 24-nor-ursodeoxycholic acid (norUDCA), a related C23 bile acid, has demonstrated significant anti-inflammatory and anti-fibrotic effects in mouse models of sclerosing cholangitis. nih.gov These effects are largely attributed to its cholehepatic shunting and ability to fluidize biliary bicarbonate secretion. It is plausible that this compound, while lacking the direct signaling capabilities of less modified bile acids, would exert a protective effect in similar models primarily through its potent choleretic and detoxifying properties, effectively "washing out" the biliary tree and reducing cellular injury.

Future Directions and Emerging Research Avenues for Nordeoxycholic Acid Disulfate

Elucidating Novel Signaling Pathways and Unidentified Molecular Targets

A primary avenue for future research will be the identification and characterization of novel signaling pathways and molecular targets for Nordeoxycholic acid disulfate. While it is known that bile acids can act as signaling molecules through receptors like FXR and TGR5, the specific interactions and downstream effects of sulfated bile acids are not yet fully understood. iroatech.com For instance, the addition of sulfate (B86663) moieties can significantly alter the physicochemical and signaling properties of a bile acid, potentially leading to interactions with a unique set of receptors and cellular targets. nih.gov

Future investigations should aim to:

Screen for novel protein binders of this compound to identify previously unknown receptors or transporters.

Utilize advanced molecular modeling and docking studies to predict potential interactions with a wide range of cellular targets.

Investigate the impact of this compound on key signaling pathways implicated in inflammation, fibrosis, and cell proliferation, such as the mTOR pathway, which has been shown to be modulated by other bile acid derivatives. biorxiv.orgnih.gov

Development of Advanced In Vitro and In Vivo Experimental Models for Sulfated Bile Acid Research

To accurately study the biological effects of this compound, the development of more sophisticated experimental models is crucial. Current in vitro models often lack the complexity to fully recapitulate the in vivo environment of bile acid metabolism and signaling. nih.govfrontiersin.org

Key areas for development include:

Advanced In Vitro Models:

Three-dimensional (3D) organoid cultures of hepatocytes and cholangiocytes that better mimic the architecture and function of the liver and biliary system. frontiersin.org

Microfluidic "liver-on-a-chip" models that allow for the co-culture of different liver cell types and the controlled perfusion of substances like this compound.

In vitro models that incorporate the gut microbiota to study the transformation of primary and secondary bile acids and the subsequent effects of their sulfated metabolites. frontiersin.org

Refined In Vivo Models:

Genetically engineered mouse models with specific alterations in bile acid synthesis, transport, and sulfation pathways to dissect the specific roles of sulfated bile acids. researchgate.net

Humanized mouse models with transplanted human hepatocytes to better predict the effects of this compound in humans. researchgate.net

The use of species with bile acid profiles more similar to humans, such as minipigs, in preclinical studies. unmc.edu

These advanced models will be instrumental in understanding the species-specific differences in bile acid metabolism and translating preclinical findings to clinical applications. unmc.edupolicycommons.net

Integrative Omics Approaches (e.g., Metabolomics, Proteomics) in Bile Acid Research

The application of "omics" technologies will be pivotal in obtaining a comprehensive understanding of the biological roles of this compound. These high-throughput techniques can provide a global view of the changes occurring within a biological system in response to this specific sulfated bile acid.

Metabolomics: Targeted and untargeted metabolomics can be used to create detailed profiles of bile acids and other metabolites in various biological samples (e.g., plasma, urine, feces). nih.govnih.gov This can help in identifying novel biomarkers for diseases and in understanding how this compound alters metabolic pathways. nih.gov

Proteomics: Chemoproteomics can be employed to identify the direct protein targets of this compound, offering insights into its mechanism of action. researchgate.net Furthermore, global proteomics can reveal changes in protein expression and post-translational modifications in response to treatment with this compound.

Transcriptomics: Analyzing changes in gene expression through RNA sequencing can elucidate the genetic pathways modulated by this compound.

Multi-omics Integration: The true power of these approaches lies in their integration. mdpi.comnih.govnorthwestern.edu Combining data from metabolomics, proteomics, and transcriptomics will allow for a systems-level understanding of the effects of this compound and its role in complex biological networks.

Exploration of Therapeutic Potential in Preclinical Disease Models (e.g., Cholestatic Liver Diseases, Metabolic Disorders)

A significant focus of future research will be to explore the therapeutic potential of this compound in various disease models. Given that sulfation is generally considered a detoxification pathway for bile acids, oup.comkarger.com this compound may have protective effects in conditions characterized by bile acid accumulation and toxicity.

Potential therapeutic applications to investigate include:

Cholestatic Liver Diseases: Preclinical models of cholestatic liver diseases, such as primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC), can be used to assess the ability of this compound to reduce liver injury, inflammation, and fibrosis. researchgate.netnih.govnih.govgoogle.com The therapeutic effects of other bile acids, such as ursodeoxycholic acid (UDCA) and its derivatives, in these conditions provide a strong rationale for investigating this compound. nih.govaasld.org

Metabolic Disorders: The role of bile acids in regulating glucose and lipid metabolism is an area of intense research. iroatech.com Preclinical models of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes should be utilized to determine if this compound can improve metabolic parameters and reduce disease progression.

Inflammatory Bowel Disease (IBD): Dysregulation of bile acid metabolism has been implicated in the pathogenesis of IBD. nih.gov Investigating the effects of this compound in preclinical models of colitis could reveal novel therapeutic strategies for this condition.

Q & A

Q. Q1. What validated analytical techniques are recommended for identifying and quantifying nordeoxycholic acid disulfate in biological matrices?

Methodological Answer: Nordexoycholic acid disulfate (NDCA-DS) can be quantified using reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Key steps include:

  • Sample Preparation : Use solid-phase extraction (SPE) to isolate bile acids from plasma or fecal samples, followed by derivatization to enhance ionization efficiency .
  • Chromatographic Conditions : A C18 column with a gradient mobile phase (e.g., water:acetonitrile with 0.1% formic acid) ensures separation of NDCA-DS from structurally similar bile acids like norcholic acid or tauro-β-muricholic acid .
  • Validation : Calibrate using certified reference standards (e.g., HMDB0304947) and validate precision (<15% RSD) and recovery (>80%) per ICH guidelines .

Q. Q2. How can researchers optimize synthetic protocols for this compound to ensure purity and reproducibility?

Methodological Answer: Synthesis involves sulfation of the parent compound (nordeoxycholic acid) using sulfur trioxide-pyridine complex in anhydrous dimethylformamide (DMF):

Sulfation Reaction : Stir nordeoxycholic acid (1:2 molar ratio with SO3-pyridine) at 40°C for 6 hours under nitrogen .

Purification : Use preparative HPLC with a mobile phase of ammonium acetate buffer (pH 5.0) and methanol to isolate NDCA-DS.

Purity Verification : Confirm via NMR (¹H and ¹³C) and elemental analysis. Purity thresholds should exceed 95% to minimize batch variability .

Advanced Research Questions

Q. Q3. What experimental designs are critical for elucidating the metabolic pathways of this compound in human hepatocytes?

Methodological Answer:

  • In Vitro Models : Use primary human hepatocytes cultured in 3D spheroids to mimic in vivo conditions. Treat with NDCA-DS (10–100 µM) and track metabolites via LC-MS/MS at 0, 6, 12, and 24 hours .
  • Isotope Tracing : Label NDCA-DS with ¹³C at the carboxyl group to trace its conversion into secondary metabolites (e.g., sulfated or glucuronidated forms) .
  • Data Interpretation : Apply pathway analysis tools (e.g., MetaboAnalyst) to map metabolic flux and identify rate-limiting enzymes (e.g., sulfotransferases) .

Q. Q4. How should researchers address contradictions in reported pharmacokinetic data for this compound?

Methodological Answer: Conflicting data on bioavailability or half-life often arise from methodological differences. To resolve:

Standardize Protocols : Ensure uniform sample collection times, storage conditions (−80°C), and anticoagulant use (EDTA vs. heparin) across studies .

Cross-Validate Assays : Compare results from ELISA (antibody-based) and LC-MS/MS (structural specificity) to rule out assay-specific biases .

Statistical Reconciliation : Use meta-analysis tools (e.g., RevMan) to pool data from multiple studies and adjust for covariates like age, sex, or liver function .

Q. Q5. What are the key challenges in detecting this compound in complex matrices, and how can they be mitigated?

Methodological Answer:

  • Matrix Effects : Bile salts and phospholipids in feces or serum can suppress ionization. Mitigate via:
    • Dilution : Pre-dilute samples 1:10 with methanol to reduce interference .
    • Internal Standards : Use deuterated NDCA-DS (d4-NDCA-DS) to correct for ion suppression .
  • Low Abundance : Enrich low-concentration samples (<1 ng/mL) using immunoprecipitation with anti-bile acid antibodies prior to LC-MS analysis .

Q. Q6. How can researchers validate the biological activity of this compound in modulating FXR or TGR5 receptors?

Methodological Answer:

  • In Vitro Assays :
    • FXR Activation : Use luciferase reporter assays in HepG2 cells transfected with FXR response elements. Compare NDCA-DS efficacy to obeticholic acid (positive control) .
    • TGR5 Activation : Measure cAMP production in HEK293 cells overexpressing TGR5. Dose-response curves (0.1–100 µM) should confirm EC50 values .
  • Negative Controls : Include bile acid sequestrants (e.g., cholestyramine) to confirm receptor specificity .

Data Presentation and Validation

Q. Q7. What statistical approaches are essential for analyzing dose-dependent effects of this compound in preclinical studies?

Methodological Answer:

  • Nonlinear Regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 .
  • Multivariate Analysis : Apply principal component analysis (PCA) to distinguish treatment effects from biological variability in metabolomics datasets .
  • Reproducibility : Require ≥3 independent replicates and report p-values with Bonferroni correction for multiple comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.